4-Bromo-2-methoxybenzoyl chloride
Overview
Description
“4-Bromo-2-methoxybenzoyl chloride” is a chemical compound. Its molecular formula is C8H6BrClO2 .
Synthesis Analysis
The synthesis of “this compound” involves reacting benzoyl chloride with KSeCN in acetone at room temperature, followed by treatment in situ with 4-bromoaniline . Another method involves reacting 4-methoxybenzoyl chloride with potassium thiocyanate to yield an isothiocyanate derivative via a nucleophilic addition-elimination mechanism .Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
“this compound” reacts exothermically with bases, including amines . It is incompatible with water, strong oxidizing agents, and alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 417. K and a density of 1.146 g/mL at 25 °C .Safety and Hazards
“4-Bromo-2-methoxybenzoyl chloride” is combustible and causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .
Relevant Papers A paper titled “A facile growth, optical behavior of organic nonlinear optical crystal: 4-bromo-2-methylbenzonitrile” discusses the preparation of a single organic nonlinear optical crystal at room temperature by the slow evaporation method .
Mechanism of Action
Target of Action
4-Bromo-2-methoxybenzoyl chloride is an organic compound that serves as a key intermediate in various chemical reactions . It is primarily used in the synthesis of other compounds, particularly in pharmaceutical research . The primary targets of this compound are the reactant molecules in these synthesis reactions.
Mode of Action
The compound acts as an electrophile, reacting with nucleophiles in substitution reactions . In these reactions, the chloride group (-Cl) on the benzoyl moiety is replaced by the nucleophile . This results in the formation of a new bond and the release of a chloride ion .
Biochemical Pathways
As a synthetic intermediate, this compound is involved in various biochemical pathways depending on the specific synthesis process. For instance, it can be used in the synthesis of γ-secretase modulators . The exact pathways and their downstream effects would depend on the specific reactions and the compounds being synthesized.
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through its reactions with nucleophiles . These reactions can lead to a wide range of molecular and cellular effects, depending on the specific compounds being synthesized.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of water can lead to hydrolysis of the compound . Additionally, the reaction conditions, such as temperature and pH, can significantly affect the compound’s reactivity and stability . Therefore, it is typically stored in a dry, cool environment and handled under controlled conditions to prevent premature reactions .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Bromo-2-methoxybenzoyl chloride involves the conversion of 4-Bromo-2-methoxybenzoic acid to its corresponding acid chloride using thionyl chloride.", "Starting Materials": [ "4-Bromo-2-methoxybenzoic acid", "Thionyl chloride", "Methanol", "Diethyl ether" ], "Reaction": [ "Dissolve 4-Bromo-2-methoxybenzoic acid in methanol.", "Add thionyl chloride dropwise to the solution while stirring.", "Heat the mixture under reflux for 2-3 hours.", "Cool the mixture to room temperature and evaporate the solvent under reduced pressure.", "Dissolve the residue in diethyl ether and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 4-Bromo-2-methoxybenzoyl chloride." ] } | |
CAS No. |
5213-16-1 |
Molecular Formula |
C10H8ClN4OP |
Molecular Weight |
266.62 g/mol |
IUPAC Name |
7-chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide |
InChI |
InChI=1S/C10H8ClN4OP/c11-9-8-10(13-6-12-9)15-17(16,14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) |
InChI Key |
PBGBGSFWLXLRTD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)Br)C(=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)P2(=O)NC3=C(N2)N=CN=C3Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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